2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position on the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide and thionyl chloride . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Pyridopyrimidine derivatives, including 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine, have shown promise as anticancer agents, antibacterial agents, and central nervous system depressants.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is not fully understood. studies on similar pyridopyrimidine derivatives suggest that these compounds can inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival . For example, they may target tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinases .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications.
Pyrido[4,3-d]pyrimidine: Studied for its anticancer and antibacterial properties.
Uniqueness: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and methyl group contribute to its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C8H5Cl2N3 |
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Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3 |
InChI Key |
POYGLMMZPUQIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origin of Product |
United States |
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